molecular formula C22H19N3O B11108412 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide CAS No. 303097-62-3

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide

Cat. No.: B11108412
CAS No.: 303097-62-3
M. Wt: 341.4 g/mol
InChI Key: VMLMKHHSRPPXDN-UHFFFAOYSA-N
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Description

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is a complex organic compound with the molecular formula C22H19N3O It is characterized by a cyclopropanecarboxamide core with phenyl and phenyldiazenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropanecarboxamide Core: This step involves the reaction of cyclopropanecarboxylic acid with an appropriate amine to form the cyclopropanecarboxamide core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the cyclopropanecarboxamide core in the presence of a Lewis acid catalyst.

    Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction, where aniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the phenyl-substituted cyclopropanecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the diazenyl group to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide
  • 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}propionamide
  • 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butyramide

Uniqueness

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties

Properties

CAS No.

303097-62-3

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2-phenyl-N-(4-phenyldiazenylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C22H19N3O/c26-22(21-15-20(21)16-7-3-1-4-8-16)23-17-11-13-19(14-12-17)25-24-18-9-5-2-6-10-18/h1-14,20-21H,15H2,(H,23,26)

InChI Key

VMLMKHHSRPPXDN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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